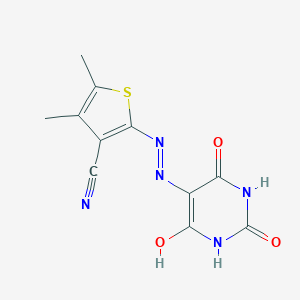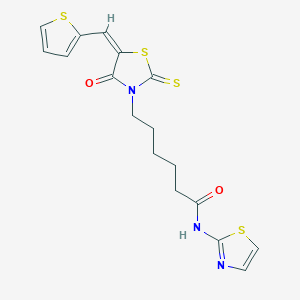![molecular formula C22H13ClN6O2S2 B362537 7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 879955-08-5](/img/structure/B362537.png)
7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a triazatricyclo ring system, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, thiourea, and various other reagents to construct the thiadiazole and triazatricyclo ring systems. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a potential drug candidate.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” would depend on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins. The compound’s various functional groups could interact with these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: is similar to other thiadiazole and triazatricyclo compounds.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Thiadiazole derivatives: Compounds with similar thiadiazole rings.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it distinct from other compounds with only one or two of these features.
Properties
CAS No. |
879955-08-5 |
|---|---|
Molecular Formula |
C22H13ClN6O2S2 |
Molecular Weight |
493g/mol |
IUPAC Name |
7-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C22H13ClN6O2S2/c1-12-2-7-17-25-18-16(20(31)28(17)10-12)8-14(9-24)19(30)29(18)21-26-27-22(33-21)32-11-13-3-5-15(23)6-4-13/h2-8,10H,11H2,1H3 |
InChI Key |
DZCBYDUMSNJBOK-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=NN=C(S4)SCC5=CC=C(C=C5)Cl)C#N)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=NN=C(S4)SCC5=CC=C(C=C5)Cl)C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)

![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)



![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)

